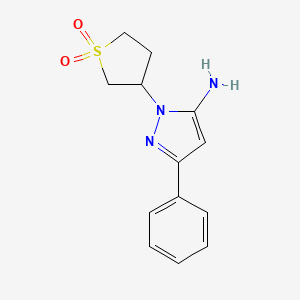
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Scaffold in Medicinal Chemistry
Compounds like hydantoin and its derivatives, which share structural motifs with "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," are highlighted for their role in medicinal chemistry due to their broad biological and pharmacological activities. Hydantoins are known for their importance in drug discovery, supported by several medications in use today. They possess various biological activities useful in therapeutic and agrochemical applications. Additionally, they are crucial in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates with potential medical applications, indicating the importance of these scaffolds in developing new therapeutic agents (Shaikh et al., 2023).
Thiolated Polymers for Tissue Engineering
Thiolated polymers, akin to the thiol-functional groups present in compounds like "this compound," are extensively studied for their application in tissue engineering. The review by Gajendiran et al. (2018) discusses the preparation of thiolated polymers and their hydrogel matrices for biomedical applications. These materials show promise in developing scaffolds that support cell proliferation and differentiation, highlighting the potential of thiolated compounds in regenerative medicine and tissue engineering (Gajendiran, Rhee, & Kim, 2018).
Low-Molecular-Weight Thiols in Plant Biology
Low-molecular-weight (LMW) thiols, similar to the thiol-functional groups in "this compound," play crucial roles in maintaining cellular redox homeostasis in plants. These compounds are involved in plant responses to stress factors and regulate cellular metabolism. The review by Pivato, Fabrega-Prats, & Masi (2014) covers the variety of LMW thiols in plants, their physico-chemical properties, and their significance in post-translational protein modification. This underscores the biochemical importance of thiols in plant metabolism and stress responses, indicating a broad area of research for thiol-containing compounds (Pivato, Fabrega-Prats, & Masi, 2014).
Antioxidant and Biological Activities of Phenolic Acids
The review on Chlorogenic Acid (CGA) by Naveed et al. (2018) explores the diverse biological and pharmacological effects of phenolic acids, sharing functional similarities with "this compound." CGA exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. This review suggests that compounds with phenolic structures have significant therapeutic potential, including modulation of lipid metabolism and glucose, indicating a promising area for future research on compounds with similar functionalities (Naveed et al., 2018).
Safety and Hazards
The safety information for “3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSBZYQPSCWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
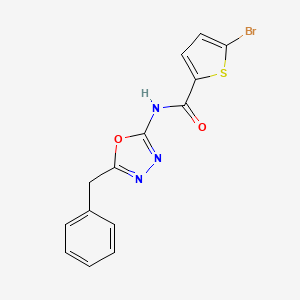




![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)

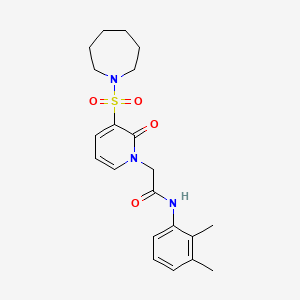
![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
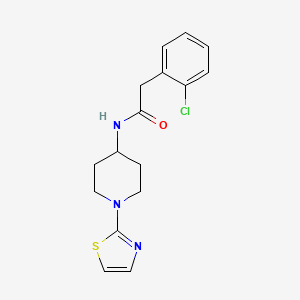
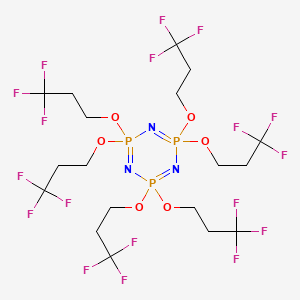
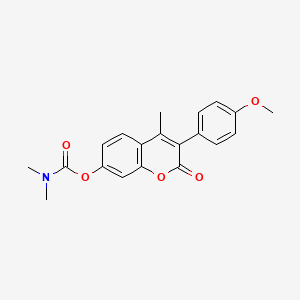

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2550299.png)
